![molecular formula C13H18N2O3S B12291135 Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)
Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is structurally related to cephalosporins, a class of β-lactam antibiotics, and is often used as an intermediate in the synthesis of various cephalosporin derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often employed to reduce double bonds or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with penicillin-binding proteins (PBPs). The β-lactam ring of the compound mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to and inhibit PBPs. This inhibition disrupts the synthesis of bacterial cell walls, leading to cell lysis and death .
Eigenschaften
Molekularformel |
C13H18N2O3S |
|---|---|
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H18N2O3S/c1-5-7-6-19-11-8(14)10(16)15(11)9(7)12(17)18-13(2,3)4/h5,8,11H,1,6,14H2,2-4H3 |
InChI-Schlüssel |
JXYXDMAOGSDYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(CSC2N1C(=O)C2N)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)

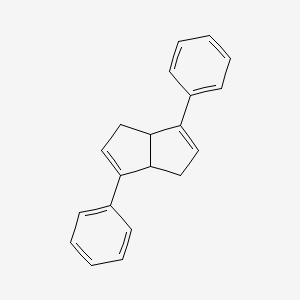
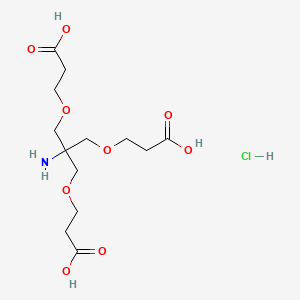
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)



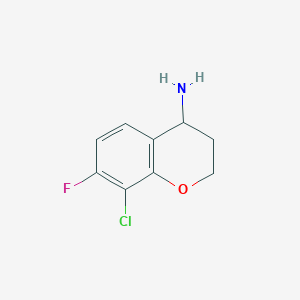
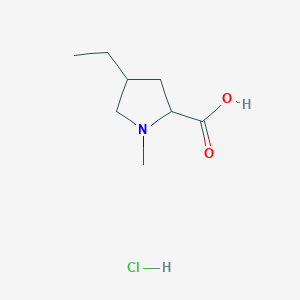
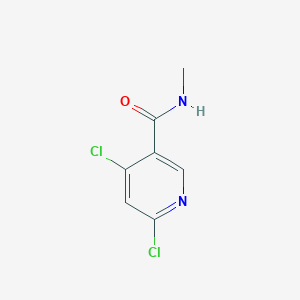
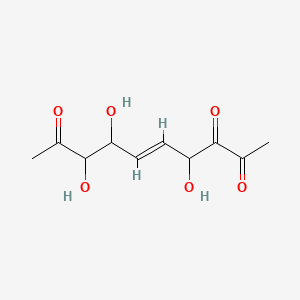
![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
